N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide
Overview
Description
N-(Cyanomethyl)-6-(trifluoromethyl)nicotinamide, also known as CM6TFM, is a novel compound with a wide range of applications in scientific research. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have a variety of biochemical and physiological effects. CM6TFM is an important tool for scientists, as it can be used to study the effects of nicotinamide on various biological systems.
Scientific Research Applications
Synthesis and Material Applications
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide is involved in the synthesis of various compounds, which are significant in material science. For instance, a study describes the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, a process that incorporates the Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This compound is a potential ligand material for blue phosphorescent OLED dopants (Zhou, 2014).
Biochemical Studies and Enzyme Interactions
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide plays a role in biochemical studies, particularly in understanding enzyme interactions. A study demonstrated that various N-alkylnicotinamides, including N-(cyanomethyl)nicotinamide, exhibit correlations between their NMR chemical shifts and hydride transfer reactivity. These findings are important for understanding the electronic effects in such compounds and their interaction with enzymes (Burke & Frey, 1996).
Drug Development and Metabolic Studies
In the field of drug development and metabolic studies, N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide-related compounds have been explored for their therapeutic potentials. For example, nicotinamide N-methyltransferase (NNMT), which interacts with nicotinamide compounds, has been targeted for developing inhibitors that could potentially treat metabolic disorders. These studies include the discovery of small molecule inhibitors for NNMT and their implications for diseases like obesity and type-2 diabetes (Kannt et al., 2018).
Radiopharmaceutical Research
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide derivatives are being researched in the field of radiopharmaceuticals. A study on the radiosynthesis of [18F]6-Fluoro-N-[2-(diethylamino)ethyl]nicotinamide, a nicotinamide-based radiotracer, has shown potential in improving diagnosis and staging of melanoma through targeting melanin in melanoma tumors (Greguric et al., 2011).
Nutritional and Physiological Impacts
Research has also been conducted on the metabolic fate of nicotinamide in higher plants, examining how compounds like N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide might be metabolized in plant systems. This includes studies on the synthesis of nicotinic acid nucleotides and the formation of trigonelline and nicotinic acid 1N-glucoside (Matsui et al., 2007).
properties
IUPAC Name |
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXDWJOQHGEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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